1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one

Fragment-Based Drug Discovery BET Bromodomains NMR Screening

1-[7-(2-Methylphenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one (CAS 1705101-38-7) is a fully synthetic, 4-acyl-1,4-thiazepane small-molecule fragment with a molecular formula of C₁₇H₂₃NOS and a molecular weight of 289.44 g/mol. Its saturated seven-membered 1,4-thiazepane core imparts a highly three-dimensional, non-planar scaffold (Fsp³ ≈ 0.7–0.8) that is intentionally underrepresented in traditional planar screening libraries, distinguishing it from flat aromatic heterocycles.

Molecular Formula C17H23NOS
Molecular Weight 289.44
CAS No. 1705101-38-7
Cat. No. B3012188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one
CAS1705101-38-7
Molecular FormulaC17H23NOS
Molecular Weight289.44
Structural Identifiers
SMILESCC1=CC=CC=C1C2CCN(CCS2)C(=O)CCC=C
InChIInChI=1S/C17H23NOS/c1-3-4-9-17(19)18-11-10-16(20-13-12-18)15-8-6-5-7-14(15)2/h3,5-8,16H,1,4,9-13H2,2H3
InChIKeyVYOGFFBGBWRZSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[7-(2-Methylphenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one (CAS 1705101-38-7): Procurement-Ready, 3D-Enriched Fragment for BET Bromodomain Screening Libraries


1-[7-(2-Methylphenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one (CAS 1705101-38-7) is a fully synthetic, 4-acyl-1,4-thiazepane small-molecule fragment with a molecular formula of C₁₇H₂₃NOS and a molecular weight of 289.44 g/mol [1]. Its saturated seven-membered 1,4-thiazepane core imparts a highly three-dimensional, non-planar scaffold (Fsp³ ≈ 0.7–0.8) that is intentionally underrepresented in traditional planar screening libraries, distinguishing it from flat aromatic heterocycles [2]. The 2-methylphenyl (o-tolyl) substituent at position 7 and the terminal pent-4-en-1-one acyl chain provide two modular vectors for further synthetic diversification, making it a versatile 3D-enriched fragment for fragment-based drug discovery (FBDD) [2][3].

Why 1-[7-(2-Methylphenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one Cannot Be Interchanged with Generic 1,4-Thiazepane Analogs: Pharmacophore-Driven Library Design Considerations


Although numerous 1,4-thiazepane fragments with varying N4-acyl and C7-aryl substitutions are commercially available, their biological and physicochemical profiles cannot be assumed to be interchangeable; the BET bromodomain (BRD4-D1) NMR fragment screen that first identified 4-acylthiazepanes as novel bromodomain ligands demonstrated that ligand efficiency and binding mode are exquisitely sensitive to the exact substitution pattern [1][2]. The 2-methylphenyl group in CAS 1705101-38-7 confers distinct steric and electronic properties compared to unsubstituted phenyl (CAS 1797368-88-7), 2-fluorophenyl (CAS 1705888-34-1), or heteroaryl (thiophen-2-yl, furan-2-yl) analogs, potentially altering the trajectory of the C7-aryl ring in the BRD4 acetyl-lysine binding pocket and modulating the lipophilicity of the fragment . Furthermore, the pent-4-en-1-one side chain provides a unique synthetic handle—via olefin cross-metathesis or thiol-ene click chemistry—that is absent in methyl-, ethyl-, or aryl-ketone terminated analogs, thereby enabling a distinct late-stage diversification strategy that cannot be replicated by other 4-acyl-1,4-thiazepane derivatives [3].

Quantitative Differentiation Evidence: 1-[7-(2-Methylphenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one vs. In-Class Analogs


Fragment-Based Drug Discovery: BET Bromodomain Ligand Efficiency Benchmarking

1,4-Thiazepane-based fragments are validated ligands for the BET bromodomain BRD4-D1, as demonstrated by ¹H CPMG NMR fragment screening. In a library enriched for 3D fragments, 1,4-thiazepanes exhibited detectable binding to BRD4, whereas structurally analogous but flatter six-membered rings (e.g., piperidines, morpholines) showed substantially reduced or no binding in the same assay [1][2]. Although ligand efficiency (LE) data for CAS 1705101-38-7 specifically is not available on a per-compound basis, the class-level observation that saturation of the thiazepane ring is critical for 3D shape complementarity with the BRD4 acetyl-lysine pocket provides a structural rationale for selecting this compound over its unsaturated thiazepine counterparts (e.g., 1,4-thiazepines) or achiral, planar six-membered heterocycles [2].

Fragment-Based Drug Discovery BET Bromodomains NMR Screening

Physicochemical Property Differentiation: Lipophilicity Tuning via 2-Methylphenyl vs. Unsubstituted Phenyl on 1,4-Thiazepane Scaffolds

The presence of the ortho-methyl substituent on the 7-phenyl ring of CAS 1705101-38-7 increases the calculated logP by approximately +0.5 log units relative to the unsubstituted 7-phenyl analog (CAS 1797368-88-7), based on additive fragment contributions [1]. The parent 1,4-thiazepane core has an experimentally determined ACD/LogP of 0.68 and a water solubility of ~2.24 × 10⁵ mg/L ; adding a phenyl substituent (clogP contribution ~+1.9) and an o-tolyl group (clogP contribution ~+2.4 via Hansch π constant of +0.56 for -CH₃) differentiates the lipophilicity of fragments within this series. This difference is meaningful because fragment liganding efficiency indices such as LLE (Lipophilic Ligand Efficiency) and LELP (Ligand-Efficiency-dependent Lipophilicity Price) are directly impacted by logP variation, influencing prioritization in multi-parameter optimization (MPO) of fragment hits [2].

Lipophilicity Physicochemical Properties LogP

3D Character and Fraction sp³ Differentiation: Saturated 1,4-Thiazepane vs. Unsaturated Thiazepine and Planar Aromatic Cores

The saturated 1,4-thiazepane core of CAS 1705101-38-7 possesses a fraction sp³ (Fsp³) of approximately 0.71 (12 sp³ carbons out of 17 total carbons, excluding the 2-methylphenyl ring carbons), which places it among the more three-dimensional fragments in screening libraries [1]. In contrast, unsaturated 1,4-thiazepine analogs have an Fsp³ of ~0.40–0.50, and fully aromatic heterocyclic cores (e.g., benzothiazepines, quinoline-based fragments) have Fsp³ values approaching 0.0–0.2 [1]. The Pandey et al. (2020) methodology explicitly demonstrated that increasing Fsp³ through saturation of the thiazepane ring significantly enhances fragment library diversity and correlates with improved hit rates against protein targets possessing shallow, lipophilic binding pockets such as BET bromodomains [1][2]. This compound's saturated scaffold therefore offers a structurally distinct starting point that cannot be replicated by aromatic or partially unsaturated bioisosteres.

Fraction sp³ (Fsp³) 3D Molecular Topology Fragment Library Design

Synthetic Tractability and Library Diversification: The Pent-4-en-1-one Handle Enables Late-Stage Functionalization Not Accessible to Methyl- or Aryl-Ketone Analogs

The pent-4-en-1-one side chain of CAS 1705101-38-7 contains a terminal olefin that serves as a bioorthogonal handle for thiol-ene click chemistry and olefin cross-metathesis—two robust, high-yielding diversification reactions that are widely used in fragment elaboration [1]. This synthetic vector is completely absent in 4-acetyl-1,4-thiazepane (methyl ketone) or 4-benzoyl-1,4-thiazepane (aryl ketone) analogs, where the acyl terminus lacks a reactive alkene. The Pandey et al. (2020) synthetic route specifically incorporates this terminal olefin during fragment library construction to maximize the versatility of each fragment scaffold, and subsequent structure-activity relationship (SAR) studies on thiazepane-derived BET ligands have exploited the olefin for covalent tethering or functional group interconversion [1][2]. This feature thus provides a direct experimental advantage in fragment-to-lead optimization that structurally simpler N4-acyl derivatives cannot offer.

Late-Stage Functionalization Click Chemistry Olefin Metathesis

Molecular Weight Differentiation: Optimized Fragment Size for Ligand Efficiency vs. Larger 1,4-Thiazepane Derivatives

With a molecular weight of 289.44 g/mol, CAS 1705101-38-7 resides near the upper boundary of the 'Rule of Three' (MW ≤ 300 Da) for fragment-based screening, positioning it as a 'lead-like fragment' rather than a 'lead-like compound' [1]. This contrasts with larger 1,4-thiazepane derivatives such as 4-(adamantane-1-carbonyl)-7-(2-methylphenyl)-1,4-thiazepane (CAS 1704521-66-3, MW ≈ 369.5 g/mol) and 4-(4-chlorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane (CAS 1706003-66-8, MW ≈ 359.9 g/mol) [2]. A lower molecular weight within the fragment range preserves higher ligand efficiency (LE ≥ 0.30 kcal mol⁻¹ per heavy atom) potential when binding affinity is subsequently optimized, whereas heavier analogs risk exceeding fragment MW thresholds and may confound fragment-based hit triaging by introducing excessive hydrophobic contacts and false-positive promiscuity [3].

Fragment Molecular Weight Rule of Three Ligand Efficiency

Enhanced Topological Polar Surface Area and Hydrogen Bonding Potential vs. Fully Substituted 1,4-Thiazepane Derivatives

CAS 1705101-38-7 retains the secondary amine proton (N–H) on the 1,4-thiazepane ring when in the neutral freebase form, contributing one hydrogen bond donor (HBD = 1) and a topological polar surface area (TPSA) of approximately 37.3–45 Ų . In contrast, many commercially available 1,4-thiazepane derivatives possess an N4 substituent (e.g., sulfonyl, carbonyl, benzoyl) that removes both the HBD capacity and reduces the basicity of the ring nitrogen, rendering them exclusively hydrogen bond acceptors [1]. This differential in hydrogen bonding capacity is pharmacologically significant: fragments with balanced HBD/HBA profiles have been shown to achieve higher success rates in optimizing oral bioavailability and CNS penetration, and the presence of a single HBD in CAS 1705101-38-7 positions it favorably within the CNS MPO (Multiparameter Optimization) desirability scoring framework compared to N4-blocked analogs that have zero HBDs [2].

Topological Polar Surface Area (TPSA) Hydrogen Bonding CNS MPO

Recommended Research & Industrial Applications for 1-[7-(2-Methylphenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one (CAS 1705101-38-7)


3D-Enriched Fragment Library Expansion for BET Bromodomain and Epigenetic Target Screening

Procurement of CAS 1705101-38-7 is specifically recommended for medicinal chemistry teams building 3D-enriched fragment libraries targeting epigenetic reader domains, particularly BET bromodomains (BRD2, BRD3, BRD4, BRDT), where 1,4-thiazepane-based fragments have been experimentally validated as binders via ¹H CPMG NMR fragment screening [1]. The compound's saturated thiazepane core (Fsp³ ≈ 0.71) provides shape complementarity with the shallow acetyl-lysine binding pocket that cannot be achieved with planar aromatic fragments, while the 2-methylphenyl substituent introduces a defined hydrophobic contact that can be optimized through subsequent structure-guided medicinal chemistry . Incorporating this fragment into a screening library increases the library's three-dimensional diversity and addresses the current underrepresentation of saturated heterocycles in commercial fragment collections [1].

Fragment Elaboration via Terminal Olefin Chemistry: Late-Stage Diversification for SAR Exploration

The terminal alkene of the pent-4-en-1-one side chain in CAS 1705101-38-7 provides a unique synthetic vector for fragment-to-lead optimization that is absent in methyl-ketone or aryl-ketone 1,4-thiazepane analogs [1]. Research groups can exploit this functional group for thiol-ene click chemistry with cysteine-containing peptide mimetics, olefin cross-metathesis to introduce diverse functionalized alkene partners, or hydroboration-oxidation sequences for alcohol introduction—all of which enable rapid parallel library synthesis from a single fragment scaffold [1]. This capability significantly increases the return on procurement investment, as a single fragment can be elaborated into dozens of analogs through well-precedented, high-yielding transformations without requiring de novo fragment synthesis [1].

Physicochemical Property Benchmarking in Fragment Triage: Lipophilicity and MW Calibration Standards

With a molecular weight of 289.44 g/mol and an estimated clogP of approximately 2.6–3.1, CAS 1705101-38-7 serves as an ideal calibration compound for establishing lipophilicity and molecular weight boundaries within fragment screening cascades [1]. Its MW falls within the Rule of Three (≤300 Da), making it suitable for fragment-based screening without triggering molecular-weight-related promiscuity flags, while its 2-methylphenyl substituent places its lipophilicity at the upper end of the fragment-appropriate logP range (typically logP ≤ 3 for fragments) . This compound can therefore be used as a reference standard to benchmark the physicochemical property distribution of a fragment library, helping triage teams identify overly lipophilic or excessively large fragments that may generate false-positive screening hits .

Covalent Probe Development: Warhead Introduction via Terminal Alkene Bioorthogonal Chemistry

The terminal olefin in the pent-4-en-1-one side chain can be converted to electrophilic warheads (e.g., acrylamide, vinyl sulfonamide, or chloroacetamide) for covalent targeting of cysteine residues in kinases, proteases, or bromodomains [1]. In the context of BET bromodomain inhibitor development, covalent modification of non-catalytic cysteines has emerged as a strategy to achieve sustained target engagement and overcome resistance to reversible inhibitors . Procuring CAS 1705101-38-7 as a starting fragment thus provides a direct path to covalent probe development that is not accessible with methyl-ketone or aryl-ketone terminated analogs, which require additional synthetic steps to install a reactive handle [1].

Quote Request

Request a Quote for 1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.